molecular formula C18H21NO4 B4403583 N-(2-ethoxyphenyl)-2-[4-(2-hydroxyethyl)phenoxy]acetamide

N-(2-ethoxyphenyl)-2-[4-(2-hydroxyethyl)phenoxy]acetamide

Cat. No.: B4403583
M. Wt: 315.4 g/mol
InChI Key: LVHNQXBUHNIIKS-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[4-(2-hydroxyethyl)phenoxy]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxyphenyl group, a hydroxyethyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[4-(2-hydroxyethyl)phenoxy]acetamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyaniline, undergoes a reaction with an appropriate acylating agent to form the ethoxyphenyl intermediate.

    Coupling with Phenoxyacetic Acid: The ethoxyphenyl intermediate is then coupled with phenoxyacetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[4-(2-hydroxyethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[4-(2-hydroxyethyl)phenoxy]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and phenoxyacetamide moieties may play a role in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-[4-(2-methoxyethyl)phenoxy]acetamide: Similar structure with a methoxyethyl group instead of a hydroxyethyl group.

    N-(2-ethoxyphenyl)-2-[4-(2-chloroethyl)phenoxy]acetamide: Contains a chloroethyl group instead of a hydroxyethyl group.

Uniqueness

N-(2-ethoxyphenyl)-2-[4-(2-hydroxyethyl)phenoxy]acetamide is unique due to the presence of the hydroxyethyl group, which can impart specific chemical and biological properties. This functional group may enhance the compound’s solubility, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(2-hydroxyethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-2-22-17-6-4-3-5-16(17)19-18(21)13-23-15-9-7-14(8-10-15)11-12-20/h3-10,20H,2,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHNQXBUHNIIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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